molecular formula C17H13N7O2S2 B2485481 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-63-1

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2485481
CAS No.: 1206986-63-1
M. Wt: 411.46
InChI Key: IQVZCGFSGNRKBY-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxamide core linked to a thiazole ring substituted with a 2-oxoethyl group bearing a 4-(1H-tetrazol-1-yl)phenyl moiety. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2S2/c25-15(19-12-1-3-14(4-2-12)24-10-18-22-23-24)7-13-9-28-17(20-13)21-16(26)11-5-6-27-8-11/h1-6,8-10H,7H2,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZCGFSGNRKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide generally involves a series of well-planned steps:

  • Formation of the Tetrazole Ring: Typically achieved by the cyclization of appropriate azides with nitriles.

  • Attachment of the Phenyl Group: This can be done through an amide coupling reaction, often utilizing reagents like EDC or HATU.

  • Incorporation of the Thiazole and Thiophene Rings: These heterocyclic components are usually synthesized separately through multi-step processes involving halogenation, lithiation, and cyclization, then coupled with the existing molecular framework.

Industrial Production Methods: On an industrial scale, the production method must prioritize efficiency and yield while maintaining safety and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and rigorous purification processes, including chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and tetrazole moieties facilitate nucleophilic substitutions. For example, bromination at the α-carbon of the acetyl group enables subsequent reactions with nucleophiles:

Reaction TypeConditionsReactantsProductReference
BrominationDioxane-ether (1:2), 0–5°C1-(4-Acetylphenyl)-1H-tetrazole + Br₂1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole
Thiazole FormationEthanol, reflux, 4 hBrominated intermediate + Thiosemicarbazone derivativesTetrazole-thiazole hybrids (e.g., 5a-c )

These reactions are critical for introducing hydrazine or aromatic substituents to the thiazole core, enhancing biological activity .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused or hybrid heterocycles:

Reaction TypeConditionsReactantsProductReference
Thiophene HybridizationEthanol, triethylamine, refluxBrominated intermediate + Thiocarbamoyl compoundsTetrazole-thiophene hybrids (e.g., 7a-c )
Thiadiazole SynthesisDioxane, triethylamine, refluxHydrazonoyl bromide + Thiocarbamoyl derivativesTetrazole-thiadiazole hybrids (e.g., 9a-c )

Cyclization reactions exploit the electrophilic nature of the tetrazole-linked acetyl group, enabling the formation of five-membered rings with sulfur and nitrogen atoms .

Hydrolysis of Amide Bonds

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReactantsProductReference
Acidic Hydrolysis6M HCl, reflux, 8 hN-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamideThiophene-3-carboxylic acid + Thiazol-2-amine derivative
Basic Hydrolysis2M NaOH, 60°C, 4 hSame as aboveSodium salt of thiophene-3-carboxylic acid + Free amine

Hydrolysis is pH-dependent and modifies the compound’s solubility and bioavailability.

Oxidation-Reduction Reactions

The tetrazole and thiophene rings participate in redox chemistry:

Reaction TypeConditionsReactantsProductReference
Tetrazole ReductionH₂, Pd/C, ethanol, 50°CTetrazole ringPartially saturated tetrazoline derivative
Thiophene OxidationH₂O₂, acetic acid, 24 hThiophene ringThiophene-1,1-dioxide derivative

Reduction of the tetrazole ring enhances metabolic stability, while thiophene oxidation alters electronic properties.

Condensation with Carbonyl Compounds

The amino group on the thiazole participates in Schiff base formation:

Reaction TypeConditionsReactantsProductReference
Schiff Base FormationEthanol, glacial acetic acid, reflux2-Amino-thiazole derivative + Aromatic aldehydesN-(thiazol-2-yl)imine derivatives

This reaction introduces aromatic or heteroaromatic substituents, modulating steric and electronic effects .

Key Research Findings

  • Biological Relevance : Hybrids like 5a-c and 7a-c exhibit enhanced antibacterial and anticancer activity due to synergistic effects between tetrazole and thiazole/thiophene moieties .

  • Structural Insights : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve antiproliferative activity by stabilizing charge-transfer complexes .

  • Synthetic Flexibility : Multi-step reactions (e.g., bromination followed by cyclization) enable precise functionalization for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the following:

Cell LineIC50 Value (µM)
T47D27.3
HCT1166.2

The mechanism of action includes enzyme inhibition and induction of apoptosis, affecting critical pathways involved in cell proliferation and survival.

Antibacterial and Antifungal Activities

The compound has shown promising antibacterial and antifungal properties. For instance, related tetrazole and thiazole derivatives have demonstrated activity against various bacterial strains:

Bacterial StrainMIC Value (µg/mL)
Bacillus subtilis100
Pseudomonas aeruginosa125
Staphylococcus aureus125

These activities suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that it can protect cells from oxidative stress by inducing the expression of antioxidant genes through the Nrf2/ARE pathway, thus enhancing cellular defense mechanisms against reactive oxygen species.

Mechanism of Action

The mechanism by which N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide exerts its effects largely depends on its ability to interact with specific molecular targets:

  • Molecular Targets: This compound often targets enzymes or receptors with binding sites complementary to its structure.

  • Pathways Involved: By interacting with these targets, the compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Core Heterocycle Modifications

  • Thiophene-2-carboxamide vs. Thiophene-3-carboxamide: describes derivatives of thiophene-2-carboxamide (e.g., compounds 4–7a-c) with pyrazole or triazepine substituents . The positional isomerism (2- vs. For example, compound 4 (thiophene-2-carboxamide) exhibits a melting point of 114–116°C, while structurally distinct analogs like the target compound (3-carboxamide) may display higher polarity due to the tetrazole group .
  • Thiazole vs. Pyrazole/Triazepine :
    The target compound’s thiazole ring contrasts with pyrazole (compound 4 ) or triazepine (compound 7a ) cores in . Thiazoles are more electron-deficient, favoring π-stacking interactions, whereas pyrazoles offer hydrogen-bonding sites via NH groups .

Substituent Variations

  • Tetrazole vs. Methoxybenzyl/Phenylamino Groups: highlights a structural analog, N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4), which replaces the tetrazole with a methoxybenzyl group .
  • Aromatic vs. Aliphatic Side Chains: details 1,3,4-thiadiazole derivatives with trichloroethyl and phenylamino groups. The trichloroethyl moiety increases steric bulk and electrophilicity, contrasting with the target compound’s 2-oxoethyl linker, which may improve conformational flexibility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C)
Target Compound C₁₇H₁₄N₆O₂S₂ 422.46 Not reported
CAS: 923226-70-4 () C₁₈H₁₇N₃O₄S 371.40 Not reported
Compound 7a () C₁₅H₁₂N₄O₃S 344.35 278–280
Thiadiazole derivative () C₁₀H₈Cl₃N₅OS 368.62 210–212

The target compound’s higher molecular weight (422.46 vs. 371.40 for CAS: 923226-70-4) reflects the tetrazole group’s contribution, which may increase crystallinity and thermal stability .

Q & A

Q. Table 1: Key Reaction Conditions for Derivatives

StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
1Thiourea, EtOHEthanol806498%
2Tetrazole, DMFDMF1007095%
3NaBH₄, CH₂Cl₂Dichloromethane258299%

Q. Table 2: Selectivity Profile in Cancer Cell Lines

Cell LineIC₅₀ (µM)Target KinaseReference
MCF-71.4Aurora B
A549>10N/A
MDA-MB-2312.1EGFR

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